molecular formula C16H23N3O3 B7922917 [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922917
M. Wt: 305.37 g/mol
InChI Key: SHMVJVHCUBHQQG-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1353973-66-6) is a synthetic organic compound with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . Structurally, it features:

  • A pyrrolidine ring substituted with a 2-amino-acetyl group at the 1-position.
  • A methyl-carbamic acid benzyl ester moiety attached to the pyrrolidin-2-ylmethyl group.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMVJVHCUBHQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced through an amination reaction using reagents like ammonia or an amine derivative.

    Formation of the Benzyl Ester: The benzyl ester moiety can be introduced via esterification using benzyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact: The amino-acetyl group in the target compound enhances hydrogen-bonding interactions with biological targets, whereas chloro-acetyl derivatives () are more reactive but less selective .

Stereochemical and Conformational Differences

  • Enantiomeric Effects : Compounds like [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester () highlight the role of stereochemistry. The (S)-enantiomer may exhibit distinct binding affinities compared to the (R)-form, critical for chiral drug development .
  • Conformational Flexibility : The pyrrolidine ring’s 5-membered structure (target compound) offers less conformational rigidity than piperidine analogs (6-membered), influencing entropy-driven binding interactions .

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a pyrrolidine ring and a carbamic acid moiety. The molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, with a molecular weight of approximately 280.34 g/mol. The presence of the amino-acetyl group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The carbamic acid moiety may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that it can reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
  • Antitumor Activity : Preliminary findings indicate that the compound might inhibit cancer cell proliferation, warranting further investigation into its anticancer properties.

Data Tables

Property Value
Molecular FormulaC15H20N2O3C_{15}H_{20}N_{2}O_{3}
Molecular Weight280.34 g/mol
SolubilitySoluble in DMSO
Melting Point150-155 °C

Case Studies

  • Anti-inflammatory Effects :
    • A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Properties :
    • In vitro studies using neuronal cell lines showed that the compound reduced cell death caused by oxidative stress, suggesting a protective role against neurodegeneration.
  • Antitumor Activity :
    • Research involving human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer therapeutic.

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